molecular formula C12H13N5 B13968009 9H-Carbazole-3,4,5,6-tetramine CAS No. 866359-94-6

9H-Carbazole-3,4,5,6-tetramine

Cat. No.: B13968009
CAS No.: 866359-94-6
M. Wt: 227.27 g/mol
InChI Key: NMMBTMCESFXYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole-3,4,5,6-tetramine is an aromatic heterocyclic compound with the molecular formula C12H13N5. It consists of a carbazole core with four amine groups attached at the 3, 4, 5, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,4,5,6-tetramine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce the amine groups at the desired positions . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-3,4,5,6-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine groups and the aromatic nature of the carbazole core .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Properties

CAS No.

866359-94-6

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

9H-carbazole-3,4,5,6-tetramine

InChI

InChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2

InChI Key

NMMBTMCESFXYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.